molecular formula C9H7FN2O2 B1518251 [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1155531-62-6

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1518251
CAS No.: 1155531-62-6
M. Wt: 194.16 g/mol
InChI Key: XBWGTELRHFNJIO-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1155531-62-6) is a high-purity 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry research. This compound features a fluorophenyl moiety linked to a hydroxymethyl-substituted oxadiazole ring, a key scaffold recognized for its role as a hydrolytically stable bioisostere for esters and amides . The 1,2,4-oxadiazole core is a privileged structure in drug discovery, with documented potential in a wide range of therapeutic areas . Specifically, structurally related 1,2,4-oxadiazole derivatives have demonstrated promising anticancer activity , showing potent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, this class of compounds has exhibited considerable antimicrobial and antifungal potential against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans , making them valuable scaffolds for developing new anti-infective agents . The compound serves as a versatile chemical building block for the synthesis of more complex molecules, enabling exploration of structure-activity relationships . Modern synthetic approaches, including green chemistry protocols like microwave irradiation, can be employed for the efficient synthesis of such derivatives, offering advantages such as reduced reaction times and higher yields . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are provided with comprehensive analytical data, including CAS number, molecular formula (C 9 H 7 FN 2 O 2 ), molecular weight (194.16 g/mol), and SMILES notation (OCC1=NC(C2=CC=C(F)C=C2)=NO1) to support their experimental work .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGTELRHFNJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. The general synthetic route involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 4-fluorobenzylamine with a nitrile oxide intermediate, typically generated from hydroximoyl chloride in the presence of a base like triethylamine and dichloromethane as a solvent.

Anticancer Properties

Studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In particular, derivatives have been found to induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and signaling pathway modulation (e.g., Notch-AKT signaling) in breast cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameIC50 (μmol/L)Cell LineMechanism of Action
ZQL-4c0.80MDA-MB-231Induces apoptosis via oxidative stress
ZQL-4c2.96MCF-7Inhibits Notch-AKT signaling
ZQL-4c1.21SK-BR-3Induces G2/M phase arrest

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that they exhibit activity against various pathogenic bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial growth .

Table 2: Antimicrobial Activity of Oxadiazole Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
1,3,4-Oxadiazole DerivativeStaphylococcus aureus32 μg/mL
1-(4-Fluorophenyl)-oxadiazoleEscherichia coli16 μg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. In anticancer applications, it may inhibit enzymes involved in cell survival pathways or modulate receptor activity leading to apoptosis . Additionally, the presence of the fluorine atom enhances lipophilicity and metabolic stability, which can influence biological interactions positively.

Case Studies

Research has demonstrated the efficacy of oxadiazole derivatives in various settings:

  • Breast Cancer Study : A study reported that ZQL-4c (an oxadiazole derivative) significantly inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest at G2/M phase .
  • Antimicrobial Efficacy : Another investigation highlighted the improved antibacterial activity of oxadiazole-based compounds against resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infections resistant to conventional antibiotics .

Scientific Research Applications

Biological Applications

Research has indicated several promising biological applications for [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol:

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The fluorine atom enhances the compound's interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This mechanism is likely mediated through the modulation of specific signaling pathways involved in cell growth.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have focused on the application of this compound in various contexts:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at low concentrations.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundE. coli32 µg/mL
    This compoundS. aureus16 µg/mL
  • Anticancer Research : A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Anti-TB Candidate: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
  • Key Features : The oxadiazole core is retained, but the hydroxymethyl group is replaced with a piperidine-carboxamide side chain.
  • Activity: Demonstrates high binding affinity to Mycobacterium tuberculosis InhA enzyme (ΔG = -9.8 kcal/mol) and favorable ADMET properties (non-hepatotoxic, high gastrointestinal absorption) .
  • Comparison : The carboxamide group in C22 likely enhances target interaction through hydrogen bonding, whereas the hydroxymethyl group in the target compound may improve solubility but reduce membrane permeability.
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
  • Molecular Formula : C10H11ClFN3O.
  • Key Features : Substituted with an ethylamine group (-CH2CH2NH2·HCl) at position 5.
  • However, the hydrochloride salt may reduce blood-brain barrier penetration compared to the neutral hydroxymethyl group .
[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
  • Molecular Formula : C10H9N2O3.
  • Key Features : The 4-fluorophenyl group is replaced with 2-methoxyphenyl.
  • Comparison : The methoxy group introduces electron-donating effects, which may alter electronic distribution and binding interactions compared to the electron-withdrawing fluorine substituent .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP* Solubility (Predicted) Key Substituent Effects
[3-(4-Fluorophenyl)-...]methanol 208.19 ~1.5 Moderate (hydroxyl group) Enhanced solubility, moderate lipophilicity
C22 (Anti-TB) ~410.4 ~3.2 Low (bulky carboxamide) High target affinity, slower metabolism
1-[3-(4-Fluorophenyl)...]amine HCl 243.67 ~0.8 High (ionic form) Increased polarity, reduced BBB penetration

*logP values estimated based on substituent contributions.

Preparation Methods

Cyclization of Amidoximes with Aldehydes or Activated Esters

One common approach involves the reaction of aromatic amidoximes with aldehydes or activated esters to form the oxadiazole ring with a hydroxymethyl substituent. For example, amidoximes derived from 4-fluorobenzonitrile can be reacted with formaldehyde or equivalents under controlled conditions to yield the methanol-substituted oxadiazole.

  • The amidoxime intermediate is prepared by reacting 4-fluorobenzonitrile with hydroxylamine.
  • Subsequent cyclization with formaldehyde or a formaldehyde equivalent under mild acidic or basic conditions leads to the formation of the 1,2,4-oxadiazol-5-yl)methanol structure.

This method benefits from relatively mild reaction conditions and good yields, as the hydroxymethyl group is introduced directly during ring formation.

Multi-Step Synthesis via Hydrazine Derivatives and Phenolic Precursors

Another reported strategy involves multi-step synthesis starting from phenolic precursors substituted with fluorine, which undergo reaction with hydrazine derivatives to form the oxadiazole ring, followed by further functional group transformations to install the methanol group.

  • Initially, the 4-fluorophenyl hydrazine or related intermediates are reacted with carboxylic acid derivatives or nitriles to form the oxadiazole ring.
  • The methanol group is then introduced at the 5-position via reduction or substitution reactions, often involving chloromethyl or bromomethyl intermediates converted to the alcohol.

This approach is more complex but allows for structural modifications and optimization of substituents.

One-Pot Synthesis Using Isocyanide and Aldehyde Precursors

In a related oxadiazole synthesis, a one-pot reaction involving aromatic carboxylic acids, aldehydes, and isocyanide reagents has been demonstrated to yield oxadiazole derivatives with hydroxymethyl substituents.

  • For example, 3-fluorobenzoic acid derivatives reacted with 2-pyridinecarbaldehyde and N-isocyanoiminotriphenylphosphorane in acetonitrile at room temperature produced (5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol compounds in good yields (~74%).
  • Although this example pertains to 1,3,4-oxadiazoles, similar methodologies can be adapted for 1,2,4-oxadiazoles, adjusting reactants accordingly.

This method is advantageous due to mild conditions and clean reactions without side products.

Optimization and Reaction Conditions

  • Solvents: Common solvents include methanol, acetonitrile, and dioxane depending on the step.
  • Temperature: Reactions typically proceed at room temperature to moderate heating (25–80 °C).
  • Catalysts/Bases: Sodium hydroxide or sodium methoxide are often used to promote cyclization and substitution steps.
  • Reaction Time: Varies from minutes (in click chemistry-like methods) to several hours for cyclization and functionalization.

Representative Data Table of Synthesis Conditions and Yields

Methodology Key Reactants/Intermediates Conditions Yield (%) Notes
Amidoxime + Formaldehyde Cyclization 4-Fluorobenzonitrile-derived amidoxime + formaldehyde Mild acid/base, rt to 60 °C 60–75 Direct methanol substitution
Multi-step Hydrazine route 4-Fluorophenyl hydrazine + carboxylic acid derivatives Heating, reflux, reduction steps 50–70 Allows substitution variations
One-pot Isocyanide + Aldehyde 3-Fluorobenzoic acid + 2-pyridinecarbaldehyde + N-isocyanoiminotriphenylphosphorane CH3CN, rt, 3 h 70–85 Clean reaction, mild conditions

Research Findings and Comparative Analysis

  • The amidoxime-based cyclization provides a straightforward route, with moderate to good yields and relatively simple purification.
  • Multi-step hydrazine routes offer versatility but require careful control of reaction conditions to avoid side reactions.
  • One-pot methods, while more commonly reported for related oxadiazole types, demonstrate promising efficiency and could be adapted for the target compound, potentially improving scalability and yield.
  • Base choice significantly affects product distribution, with sodium hydroxide favoring acid formation and sodium tert-butoxide favoring ester formation in related oxadiazole syntheses, indicating the importance of reaction medium optimization.

Q & A

Q. Basic Characterization Techniques

  • NMR/FT-IR : Confirm functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹, fluorophenyl ¹⁹F NMR signals) .
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve bond lengths/angles and stereochemistry. For example, crystallographic data for glycosides confirmed (S)-configuration in aglycone moieties .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 176.17 for C₉H₈N₂O₂) .

What computational strategies predict the biological activity of this compound?

Q. Advanced Computational Analysis

  • Molecular Docking : Used to screen anti-TB potential by targeting Mycobacterium tuberculosis enzymes (e.g., InhA and EthR). Ligands like 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide show high binding affinity .
  • ADMET Profiling : Predicts drug-likeness, hepatotoxicity, and bioavailability. Key parameters include logP (<5) and topological polar surface area (TPSA >60 Ų) .
  • Molecular Dynamics Simulations (MDS) : Assess binding stability via RMSD (<2 Å) and radius of gyration over 10 ns simulations .

How can structure-activity relationships (SAR) guide the design of oxadiazole derivatives with enhanced anticancer activity?

Q. Advanced SAR Studies

  • Oxadiazole Ring Modifications : Substitution at position 3 (e.g., 4-fluorophenyl) enhances π-π stacking with biological targets. Electron-withdrawing groups (e.g., -F) improve metabolic stability .
  • Methanol Side Chain : Hydrophilic groups like -CH₂OH improve solubility and interaction with polar enzyme pockets .
  • In Vitro Testing : Dose-dependent cytotoxicity assays (e.g., IC₅₀ values against MCF-7 or HeLa cells) validate SAR hypotheses .

What strategies resolve contradictions in crystallographic data during structure determination?

Q. Advanced Crystallography Techniques

  • Data Collection : High-resolution (<1.0 Å) datasets reduce noise. Use synchrotron radiation for weak scatterers like fluorine .
  • Refinement in SHELXL : Apply restraints for disordered fluorophenyl groups and anisotropic displacement parameters. R-factor convergence (<5%) ensures accuracy .
  • Validation Tools : CheckCIF identifies geometric outliers (e.g., bond length deviations >3σ) .

How do experimental and computational pKa values compare for this compound?

Q. Advanced Physicochemical Analysis

  • Experimental pKa : Determined via potentiometric titration in DMSO/water mixtures. Expected range: 8.5–9.5 due to oxadiazole basicity .
  • Computational Prediction : Tools like MarvinSketch or ACD/Labs use Hammett constants for substituent effects. Fluorine’s electron-withdrawing nature lowers pKa by ~0.5 units .

What in vitro assays evaluate the anti-inflammatory potential of this compound?

Q. Advanced Biological Testing

  • COX-2 Inhibition : ELISA-based assays measure prostaglandin E₂ reduction in LPS-stimulated macrophages .
  • NF-κB Luciferase Reporter Assays : Quantify transcriptional activity in HEK293T cells transfected with pNF-κB-Luc .
  • Cytokine Profiling : Multiplex assays (e.g., IL-6, TNF-α) in human PBMCs validate immunomodulatory effects .

How does the compound’s stability under varying pH conditions impact formulation strategies?

Q. Advanced Stability Studies

  • Forced Degradation : Expose to pH 1–13 buffers at 40°C for 24h. HPLC monitors degradation products (e.g., oxadiazole ring hydrolysis) .
  • Excipient Compatibility : Polyethylene glycol (PEG) enhances stability in acidic conditions by reducing hydrolysis rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol

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